molecular formula C21H13F3N2O4 B2398612 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 303095-18-3

4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No. B2398612
CAS RN: 303095-18-3
M. Wt: 414.34
InChI Key: KQAWLPNYFONEIJ-UHFFFAOYSA-N
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Description

4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in the proliferation and survival of cancer cells. By inhibiting this pathway, 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
In addition to its anticancer properties, 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate has also been shown to have other biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate in lab experiments is its high potency and selectivity towards cancer cells. However, its limitations include its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate. These include the optimization of its synthesis method to improve its yield and purity, the development of more efficient drug delivery systems to improve its solubility, and the investigation of its potential use in combination with other anticancer agents to enhance its efficacy.
Conclusion
In conclusion, 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic compound that has shown promising results in various scientific research applications. Its potential use as an anticancer agent, as well as its other biochemical and physiological effects, make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves the reaction of 7-hydroxy-4H-chromen-4-one with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base catalyst. The resulting intermediate is then treated with trifluoroacetic anhydride to obtain the final product.

Scientific Research Applications

4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

[4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O4/c1-12(27)29-15-7-8-16-17(9-15)30-20(21(22,23)24)18(19(16)28)13-10-25-26(11-13)14-5-3-2-4-6-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAWLPNYFONEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CN(N=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303095-18-3
Record name 4-OXO-3-(1-PHENYL-1H-PYRAZOL-4-YL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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